molecular formula C22H25N3O3S B11054737 Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate

Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B11054737
M. Wt: 411.5 g/mol
InChI Key: KHBJEXPTBGMZIP-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a piperazine ring, a phenylacetyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-[[4-(2-phenylacetyl)piperazine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H25N3O3S/c1-2-28-21(27)18-8-10-19(11-9-18)23-22(29)25-14-12-24(13-15-25)20(26)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,23,29)

InChI Key

KHBJEXPTBGMZIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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